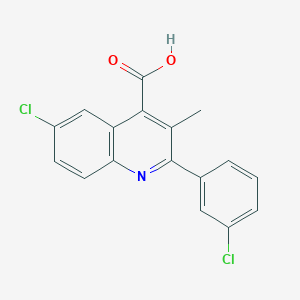![molecular formula C14H19NO5 B1333092 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 454473-84-8](/img/structure/B1333092.png)
3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid” is a chemical compound with the molecular formula C14H19NO5 . It is a derivative of tyrosine, an amino acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butoxycarbonyl (Boc) group attached to an amino group, which is part of a propanoic acid backbone. This backbone also has a 4-hydroxyphenyl group attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.3 g/mol . Other physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
I have conducted a search to gather information on the potential scientific research applications of 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid. Below are the unique applications, each detailed in its own section:
Antimicrobial Agents
This compound, like other propionic acid derivatives, may be used as an antimicrobial agent against a broad spectrum of microorganisms. It could potentially be effective in combating prevalent pathogens such as ESKAPE bacteria (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) .
Anti-inflammatory and Analgesic Applications
Propionic acid derivatives are known for their anti-inflammatory properties, exhibiting analgesic and antipyretic effects. The compound could be researched for similar applications in pharmaceuticals .
Herbicides
These derivatives have been used as herbicides controlling both monocotyledonous and dicotyledonous plants. The subject compound may serve as a precursor or active ingredient in herbicide formulations .
Food Preservatives
In the food industry, propionic acid derivatives serve as preservatives in bakery and cheese products. This compound could be explored for its preservative qualities to extend the shelf life of food items .
Artificial Flavors and Fragrances
The compound may have applications in the creation of artificial flavors and fragrances due to the versatile nature of propionic acid derivatives in this field .
Neuroscience Research
There is potential for this compound to be used in neuroscience research, exploring its effects on neurotransmitter production and gut microbiota health, which could have implications for brain health .
Pharmaceutical Precursors
As a derivative of propionic acid, this compound could be used as a precursor in the synthesis of various pharmaceuticals .
Material Science
Propionic acid derivatives can be precursors for cellulose acetate propionate (CAP), which is used in coatings, films, and other materials. Research into the use of this specific compound for such applications could be valuable .
Orientations Futures
Mécanisme D'action
Target of Action
It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis .
Mode of Action
As a tyrosine derivative, it may interact with enzymes or receptors that recognize tyrosine or its derivatives. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis. It could be involved in the regulation of the compound’s interactions with its targets .
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNWQLIRVDMMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)








![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)



